molecular formula C23H25NO4 B2980290 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one CAS No. 637751-76-9

6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one

Cat. No.: B2980290
CAS No.: 637751-76-9
M. Wt: 379.456
InChI Key: AEICCBTYWNLBIQ-BKUYFWCQSA-N
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Description

6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one is a complex organic compound with a unique structure that combines a benzo[b]furan core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one typically involves multi-step organic reactions. One common approach is to start with the benzo[b]furan core and introduce the hydroxy, methoxyphenyl, and piperidyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The purification of the final product typically involves techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxyphenyl group can be reduced to a phenol.

    Substitution: The piperidyl group can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzo[b]furan-3-one derivative, while reduction of the methoxyphenyl group may produce a hydroxyphenyl derivative.

Scientific Research Applications

6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-[(4-methoxyphenyl)methylene]benzo[b]furan-3-one: Lacks the piperidyl group.

    2-[(4-Methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one: Lacks the hydroxy group.

Uniqueness

The presence of both the hydroxy and piperidyl groups in 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one makes it unique compared to similar compounds

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)14-19-20(25)8-7-18-22(26)21(28-23(18)19)13-16-3-5-17(27-2)6-4-16/h3-8,13,15,25H,9-12,14H2,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEICCBTYWNLBIQ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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